![molecular formula C18H34N4O2Si2 B14324692 1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole CAS No. 101226-39-5](/img/structure/B14324692.png)
1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bi[1-[2-(trimethylsilyl)ethoxymethyl]-1H-imidazole] is a compound that features a unique structure with two imidazole rings linked by a biaryl bond. The presence of the trimethylsilyl group and the ethoxymethyl group adds to its chemical versatility, making it a valuable compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bi[1-[2-(trimethylsilyl)ethoxymethyl]-1H-imidazole] typically involves the reaction of 2-(trimethylsilyl)ethoxymethyl chloride with imidazole derivatives. The reaction is carried out under anhydrous conditions using a suitable base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
2,2’-Bi[1-[2-(trimethylsilyl)ethoxymethyl]-1H-imidazole] undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups using reagents like tetrabutylammonium fluoride.
Oxidation and Reduction: The imidazole rings can participate in redox reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Substitution: Tetrabutylammonium fluoride in an organic solvent such as tetrahydrofuran.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the trimethylsilyl group.
Oxidation: Formation of oxidized imidazole derivatives.
Reduction: Formation of reduced imidazole derivatives.
科学的研究の応用
2,2’-Bi[1-[2-(trimethylsilyl)ethoxymethyl]-1H-imidazole] finds applications in various fields:
Chemistry: Used as a protecting group for hydroxyl and amino groups in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and as a ligand in coordination chemistry.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2’-Bi[1-[2-(trimethylsilyl)ethoxymethyl]-1H-imidazole] involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The trimethylsilyl group can be selectively removed under mild conditions, allowing for the controlled release of the protected functional group . The imidazole rings can also participate in coordination with metal ions, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
2-(Trimethylsilyl)ethoxymethyl chloride: Used as a reagent for protecting groups.
2-(Trimethylsilyl)ethanol: Another protecting reagent for carboxyl and phosphate groups.
Uniqueness
2,2’-Bi[1-[2-(trimethylsilyl)ethoxymethyl]-1H-imidazole] stands out due to its biaryl linkage and dual imidazole rings, providing enhanced stability and versatility in chemical reactions compared to other similar compounds.
特性
CAS番号 |
101226-39-5 |
|---|---|
分子式 |
C18H34N4O2Si2 |
分子量 |
394.7 g/mol |
IUPAC名 |
trimethyl-[2-[[2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]imidazol-1-yl]methoxy]ethyl]silane |
InChI |
InChI=1S/C18H34N4O2Si2/c1-25(2,3)13-11-23-15-21-9-7-19-17(21)18-20-8-10-22(18)16-24-12-14-26(4,5)6/h7-10H,11-16H2,1-6H3 |
InChIキー |
HTRQQLKHTKABCV-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOCN1C=CN=C1C2=NC=CN2COCC[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



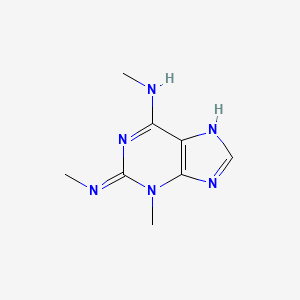

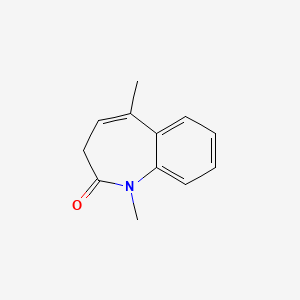
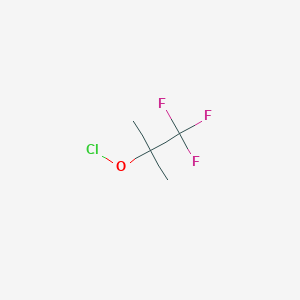

![1a,6-Dimethoxy-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14324652.png)
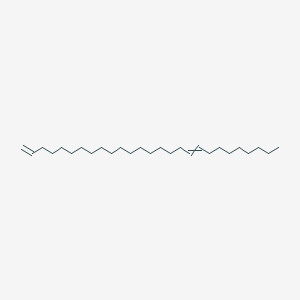
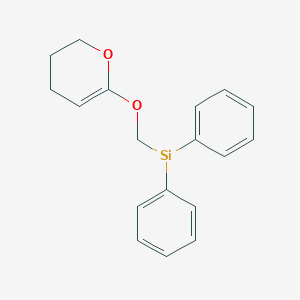
![6-(2-Chlorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14324662.png)
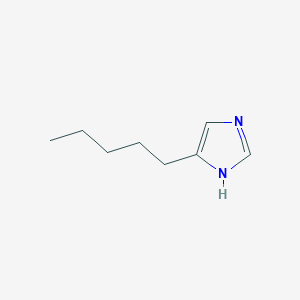
![9-Phenyl-3,5,6,9-tetrahydrothieno[2,3-b][1,8]naphthyridin-4(2H)-one](/img/structure/B14324679.png)
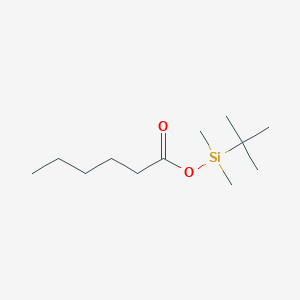
![1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide](/img/structure/B14324690.png)
